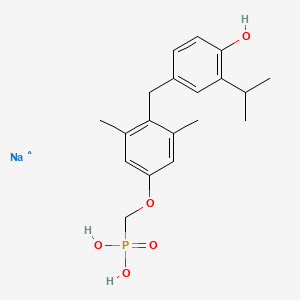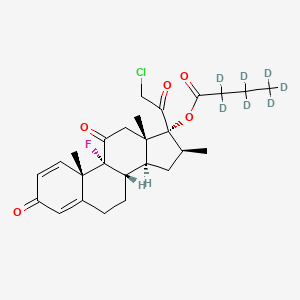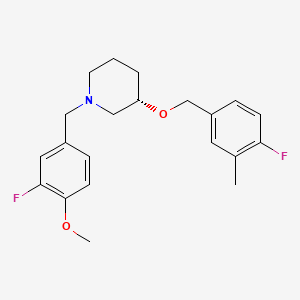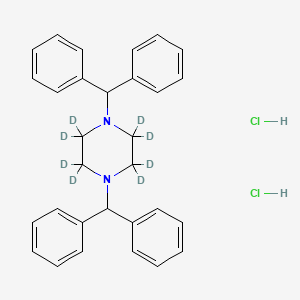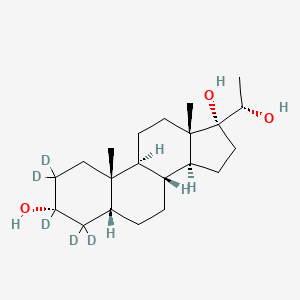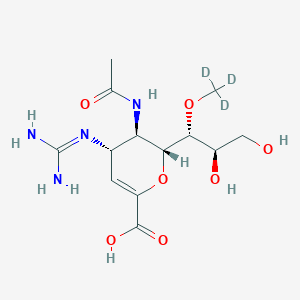
Laninamivir-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laninamivir-d3 is a deuterated form of laninamivir, a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses . Laninamivir is known for its long-acting properties and is administered via nasal inhalation . The deuterated form, this compound, incorporates deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Laninamivir-d3 involves the incorporation of deuterium atoms into the laninamivir molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents . The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials.
Industrial Production Methods
Industrial production of this compound follows similar principles as the synthesis of laninamivir, with additional steps to incorporate deuterium atoms. The process involves large-scale chemical synthesis, purification, and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Laninamivir-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield functionalized analogs of this compound .
Scientific Research Applications
Laninamivir-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuteration on chemical stability and reactivity.
Biology: Investigated for its interactions with biological targets, such as neuraminidase enzymes.
Medicine: Explored for its potential as a long-acting antiviral agent against influenza viruses.
Industry: Utilized in the development of deuterated pharmaceuticals with improved pharmacokinetic properties
Mechanism of Action
Laninamivir-d3 exerts its effects by inhibiting the neuraminidase enzyme, which is essential for the release of new influenza virus particles from infected cells . By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues, thereby blocking viral replication and spread . The incorporation of deuterium atoms can enhance the binding affinity and metabolic stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used for influenza treatment.
Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
Uniqueness of Laninamivir-d3
This compound is unique due to its long-acting properties and enhanced metabolic stability provided by deuteration. This makes it a promising candidate for single-dose treatment and prophylaxis of influenza, reducing the need for frequent dosing .
Properties
Molecular Formula |
C13H22N4O7 |
|---|---|
Molecular Weight |
349.35 g/mol |
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-(trideuteriomethoxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1/i2D3 |
InChI Key |
QNRRHYPPQFELSF-UJUDIKNOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](CO)O |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)

![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)


